molecular formula C20H18N2O4S2 B2574426 (Z)-N-(4-(5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide CAS No. 868146-89-8

(Z)-N-(4-(5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide

Cat. No.: B2574426
CAS No.: 868146-89-8
M. Wt: 414.49
InChI Key: BLXSJGAYDJJDFH-BOPFTXTBSA-N
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Description

(Z)-N-(4-(5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide is a synthetically designed small molecule recognized in research for its potent inhibitory activity against glycogen synthase kinase-3β (GSK-3β). GSK-3β is a serine/threonine kinase that plays a critical role in a multitude of cellular processes, including metabolism, proliferation, and apoptosis, and is implicated in the pathogenesis of conditions such as cancer, neurodegenerative diseases, and diabetes. The compound functions as a competitive ATP-mimetic, binding to the active site of GSK-3β and preventing the phosphorylation of its downstream substrates. This specific mechanism has made it a valuable pharmacological tool for investigating the Wnt/β-catenin signaling pathway, which is negatively regulated by GSK-3β. By inhibiting GSK-3β, this compound promotes the stabilization and nuclear translocation of β-catenin, thereby activating a transcriptional program essential for cell fate determination and survival. Recent studies have highlighted its application in oncological research, where it demonstrates efficacy in suppressing proliferation and inducing apoptosis in various cancer cell lines, including those associated with acute myeloid leukemia (AML) . Its research utility extends to neurobiological investigations, where modulating GSK-3β activity is a strategic approach for modeling and probing the molecular underpinnings of disorders like Alzheimer's disease. The (Z)-isomer configuration is crucial for its optimal binding affinity and biological activity, making it a precise chemical probe for dissecting complex kinase-dependent signaling networks in experimental settings.

Properties

IUPAC Name

N-[4-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S2/c1-12(23)21-14-7-9-15(10-8-14)22-19(24)17(28-20(22)27)11-13-5-4-6-16(25-2)18(13)26-3/h4-11H,1-3H3,(H,21,23)/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLXSJGAYDJJDFH-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2C(=O)C(=CC3=C(C(=CC=C3)OC)OC)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)N2C(=O)/C(=C/C3=C(C(=CC=C3)OC)OC)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(4-(5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a thiazolidinone core, a dimethoxybenzylidene group, and an acetamide moiety. The molecular formula is C18H17N3O4S3C_{18}H_{17}N_{3}O_{4}S_{3}, with a molecular weight of approximately 435.5 g/mol. The presence of these functional groups suggests diverse interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate various cellular pathways.

  • Enzyme Inhibition : The compound has shown promise as an enzyme inhibitor, particularly against protein kinases and other relevant enzymes involved in cell signaling and proliferation. For instance, it may interact with kinases such as DYRK1A, CK1, CDK5/p25, and GSK3α/β .
  • Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects on various cancer cell lines. In vitro tests have demonstrated that it can inhibit cell proliferation in tumor lines such as Huh7 (liver cancer), Caco2 (colorectal cancer), and MDA-MB 231 (breast cancer) with IC50 values lower than 10 μM .

Biological Assays and Findings

Several studies have evaluated the biological activity of this compound through various assays:

Assay Type Target IC50 Value Cell Line
Enzyme InhibitionDYRK1A500 μMN/A
AntiproliferativeHuh7 (Liver Cancer)<10 μMHuh7
AntiproliferativeCaco2 (Colorectal Cancer)<10 μMCaco2
AntiproliferativeMDA-MB 231 (Breast Cancer)<10 μMMDA-MB 231

Case Studies

  • Anticancer Studies : One study focused on the synthesis and evaluation of thiazolidinone derivatives similar to our target compound. It reported significant antiproliferative activity against several cancer cell lines, suggesting that structural modifications could enhance activity against specific targets .
  • Enzyme Interaction Studies : Research indicated that compounds with similar thiazolidinone structures effectively inhibited key enzymes involved in cancer progression. This highlights the potential for this compound to serve as a lead compound in drug development .

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. A study synthesized various 2-(4-oxo-thiazolidin-2-ylidene)-acetamides and evaluated their activity against several bacterial strains, including Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus. The results demonstrated that certain derivatives showed high antibacterial activity with growth inhibition rates exceeding 85% against specific strains .

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

CompoundBacterial StrainGrowth Inhibition (%)
5aStaphylococcus aureus95.0
5bEscherichia coli80.0
9aKlebsiella pneumoniae90.0

Antioxidant Effects

The presence of methoxy groups in the compound is believed to enhance its antioxidant activity. Compounds with similar structures have been reported to scavenge free radicals effectively, which could make them valuable in preventing oxidative stress-related diseases.

Anti-inflammatory Properties

Thiazolidinone derivatives have also shown promise in modulating inflammatory pathways. Some studies have highlighted their potential in reducing inflammatory markers and mediators in vitro and in vivo, suggesting applications in treating conditions like arthritis and other inflammatory diseases .

Case Studies

Several case studies have documented the efficacy of thiazolidinone derivatives in clinical settings:

  • Antimicrobial Efficacy : A series of compounds were tested against resistant strains of bacteria, demonstrating significant potential as new antimicrobial agents.
  • Inflammation Reduction : In vivo studies indicated that certain derivatives could effectively reduce swelling and pain associated with inflammatory responses.

Chemical Reactions Analysis

Acid-Amine Coupling with Sulfonamide/Acetamide Derivatives

The intermediate 3 undergoes coupling with 4-aminophenylacetamide (or structurally similar amines) via carbodiimide-mediated activation :

Procedure :

  • Reagents : EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride), HOBT (1-hydroxybenzotriazole), DMF solvent.

  • Conditions : Stirred at room temperature for 8 hours.

  • Product : 2-(4-oxo-2-thioxothiazolidin-3-yl)-N-(4-acetamidophenyl)acetamide (5 ).

  • Yield : 86% .

Characterization Data

PropertyValue/DescriptionSource
Melting Point 230–233°C (analogous compounds with isatin substituents)
1H NMR (DMSO-d6) δ 11.22 (s, 1H, NH), 7.8–6.8 (m, aromatic), 4.94 (s, 2H, CH2), 3.8 (s, 6H, OCH3)
13C NMR δ 193.6 (C=O), 166.9 (C=S), 152.1 (OCH3), 121–148 (aromatic)
HRMS (ESI-QTOF) m/z Calc. 443.08 [M+H]+, Found 443.07

Stability and Functionalization

The compound exhibits stability under acidic and mild basic conditions but undergoes hydrolysis in strongly alkaline environments. Further functionalization (e.g., sulfonation or alkylation) is achievable at the:

  • Acetamide NH : Via nucleophilic substitution.

  • Thioxo group : Oxidation to sulfone derivatives using H2O2 .

Comparative Analysis with Analogues

Feature(Z)-2,3-Dimethoxy Derivative2,4-Dimethoxy Analog Isatin-Linked Derivative
Synthesis Yield 70–90%76%82%
Anticancer Activity Moderate (IC50 ~15 μM)*Not reportedIC50 8–12 μM (MCF-7 cells)
Thermal Stability Stable up to 230°CStable up to 233°CDecomposes at 220°C

*Predicted based on structural similarity to active derivatives .

Key Citations and Sources

  • MDPI (2022): Synthesis protocols for rhodanine-benzenesulfonamide hybrids .

  • PMC (2021): Microwave-assisted Knoevenagel condensation .

  • PubChem (2025): Structural and spectroscopic data for analogues .

  • Anticancer Studies (2022): Bioactivity of thiazolidinone derivatives .

Comparison with Similar Compounds

Substituent Variations on the Benzylidene Ring

The benzylidene moiety’s substitution pattern significantly impacts physicochemical and biological properties. Key analogs include:

Compound Name Substituent Position(s) Key Properties Biological Activity (GPmean, where available) References
(Z)-N-(4-(5-(4-Methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide 4-OCH₃ Higher solubility due to para-methoxy orientation; moderate logP Not reported
Compound 9: 2-[2-(2,6-Dichlorophenylamino)phenyl]-N-{5-[5-(4-methoxyphenyl)...}-acetamide 4-OCH₃ (dihydropyrazole) Enhanced π-π stacking; improved cellular uptake GPmean = 22.40% (cell growth inhibition)
(Z)-N-(4-(5-(2,3-Dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide (Target) 2,3-(OCH₃)₂ Increased steric bulk; potential for H-bonding with ortho-methoxy groups Under investigation

Key Findings :

  • Biological Activity : Compound 9, featuring a 4-methoxyphenyl-dihydropyrazole hybrid, demonstrates superior cell growth inhibition (GPmean = 22.40%), suggesting that fused heterocyclic systems enhance activity . The target compound’s ortho-methoxy groups may improve target binding but require further validation.

Modifications to the Thiazolidinone Core

Variations in the thiazolidinone scaffold influence reactivity and stability:

Core Modification Example Compound Impact on Properties References
2-Thioxo-4-oxo (standard) Target compound High electrophilicity at C4; prone to nucleophilic attack
5-Ethoxymethylene (intermediate) Compound 2 in Ethoxy group increases steric hindrance, reducing reactivity
5-(3,5-Diaryl-dihydropyrazole) hybrids Compounds 3–11 in Extended conjugation improves photostability; dihydropyrazole enhances bioactivity

Key Findings :

  • Reactivity : The 2-thioxo group in the target compound increases acidity at N3, facilitating hydrogen bonding with biological targets .
  • Hybrid Systems : Incorporating dihydropyrazole () or coumarin () moieties broadens pharmacological profiles but complicates synthesis .

Key Findings :

  • The target compound’s synthesis via Knoevenagel condensation () balances yield and stereoselectivity but demands rigorous solvent drying.
  • Hybrid systems (e.g., ) require multi-step protocols, increasing complexity .

Q & A

Q. Basic Characterization Techniques

  • NMR Spectroscopy : Assign peaks using 1H^1H- and 13C^13C-NMR to confirm the benzylidene, thiazolidinone, and acetamide moieties. For example, the thioxo group (C=S) appears at ~125–130 ppm in 13C^13C-NMR .
  • Melting Point : Compare experimental values (e.g., 260–262°C for analogous thiazolidinones) with literature to assess purity .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS, ensuring the molecular ion peak matches the theoretical mass.

What strategies are effective for modifying substituents to enhance bioactivity?

Q. Advanced Synthetic Design

  • Benzylidene Variations : Replace 2,3-dimethoxybenzaldehyde with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) aldehydes during condensation. For example, 4-chlorobenzylidene analogs showed improved bioactivity in carbonic anhydrase inhibition studies .
  • Thiazolidinone Optimization : Modify the thioxo group to oxo or selenoxo to alter electron density and binding affinity.
    Data-Driven Approach : Use SAR tables (e.g., IC50_{50} values from enzyme assays) to correlate substituents with activity .

How should researchers design assays to evaluate the compound’s hypoglycemic potential?

Q. Advanced Biological Evaluation

In Vitro Models : Test α-amylase/α-glucosidase inhibition using protocols from thiazolidinedione studies .

In Vivo Models : Administer the compound to streptozotocin-induced diabetic rodents and monitor blood glucose levels.

Mechanistic Studies : Perform molecular docking to predict interactions with PPAR-γ or other targets, leveraging hydrogen-bonding patterns observed in crystallographic data .

What crystallographic methods are suitable for resolving the compound’s 3D structure?

Q. Advanced Structural Analysis

  • Single-Crystal X-ray Diffraction : Use SHELXL for refinement, particularly for handling thioxo-group disorder. SHELX’s robust algorithms improve accuracy for heterocyclic systems .
  • Hydrogen Bonding Analysis : Apply graph-set analysis (e.g., Etter’s rules) to classify intermolecular interactions, critical for understanding packing motifs .

How can structural contradictions in related analogs be resolved?

Q. Advanced SAR Analysis

  • Comparative Crystallography : Overlay crystal structures of analogs to identify conformational changes caused by substituents.
  • Computational Modeling : Perform DFT calculations to compare energy-minimized geometries with experimental data .

What methods mitigate solubility challenges during biological assays?

Q. Advanced Formulation Strategies

  • Co-Solvent Systems : Use DMSO:PBS (10:90 v/v) for in vitro studies, ensuring <1% DMSO to avoid cytotoxicity .
  • Nanoparticle Encapsulation : Employ PLGA nanoparticles to enhance aqueous dispersion and bioavailability.

How can computational tools predict the compound’s interaction with target proteins?

Q. Advanced Modeling Techniques

  • Molecular Docking : Use AutoDock Vina to simulate binding to PPAR-γ, focusing on hydrogen bonds between the thioxo group and Arg288 .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions.

How should researchers address conflicting NMR assignments?

Q. Advanced Spectral Analysis

  • 2D NMR : Resolve ambiguities using HSQC and HMBC to correlate 1H^1H-13C^13C couplings. For example, distinguish between thiazolidinone C=O and acetamide C=O peaks .
  • Variable Temperature NMR : Identify dynamic effects (e.g., rotamers) causing peak splitting.

What protocols ensure compound stability during storage?

Q. Advanced Stability Studies

  • Degradation Profiling : Store aliquots at -20°C (dry) and analyze via HPLC at 0, 3, and 6 months. Monitor for hydrolysis of the thioxo group.
  • Light Sensitivity : Use amber vials to prevent photodegradation, as benzylidene derivatives are often UV-sensitive .

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